molecular formula C17H20ClN3O B2741852 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1798512-92-1

1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2741852
CAS No.: 1798512-92-1
M. Wt: 317.82
InChI Key: XMQPRAGSEWYYSQ-UHFFFAOYSA-N
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Description

1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a unique structure combining an azepane ring, a pyrazole ring, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azepane Ring: Starting with a suitable precursor, the azepane ring is formed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Pyrazole Ring: The pyrazole ring is synthesized separately and then attached to the azepane ring through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-imidazol-1-yl)ethanone
  • 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-triazol-1-yl)ethanone

Comparison: Compared to similar compounds, 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the presence of the pyrazole ring, which may confer distinct biological activities and chemical properties. The specific arrangement of functional groups in this compound can lead to different reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)azepan-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-7-5-14(6-8-16)15-4-1-2-10-20(12-15)17(22)13-21-11-3-9-19-21/h3,5-9,11,15H,1-2,4,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQPRAGSEWYYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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